molecular formula C17H21N3O3 B2480472 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid CAS No. 1189749-58-3

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid

Cat. No.: B2480472
CAS No.: 1189749-58-3
M. Wt: 315.373
InChI Key: PEWZJVLKRLYRQV-UHFFFAOYSA-N
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Description

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid is a complex organic compound featuring a benzimidazole moiety linked to a piperidine ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable halide reacts with a piperidine derivative.

    Linking the Benzimidazole and Piperidine: This step involves the coupling of the benzimidazole core with the piperidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain to the piperidine ring, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid chain, potentially converting it to an alcohol.

    Substitution: The benzimidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides are common.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the pentanoic acid chain.

    Substitution: Various substituted benzimidazole and piperidine derivatives.

Scientific Research Applications

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole ring.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.

Uniqueness

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler benzimidazole or piperidine derivatives

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15(6-3-7-16(22)23)20-10-8-12(9-11-20)17-18-13-4-1-2-5-14(13)19-17/h1-2,4-5,12H,3,6-11H2,(H,18,19)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWZJVLKRLYRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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